chaetomugilin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

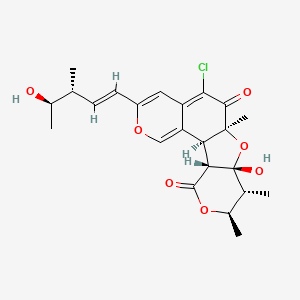

Chaetomugilin A is an azaphilone isolated from Chaetomium globosum and has been shown to exhibit inhibitory activity against the brine shrimp (Artemia salina) and Mucor miehei. It has a role as a Chaetomium metabolite. It is a delta-lactone, an azaphilone, an enone, an organic heterotetracyclic compound, an organochlorine compound, a tertiary alcohol and a secondary alcohol.

Aplicaciones Científicas De Investigación

Anticancer Applications

Chaetomugilin A has shown promising results in cancer research, particularly due to its selective cytotoxicity against various cancer cell lines.

- Cytotoxic Activity : In a study assessing its effects on human cancer cell lines, this compound exhibited significant growth inhibition against P388 and HL-60 cells, with selective cytotoxic activities noted across 39 different human cancer cell lines. This suggests a potential for development as an anticancer agent .

- Mechanism of Action : The mode of action appears to differ from conventional anticancer drugs, indicating that this compound may induce apoptosis through unique pathways. For instance, it has been observed to enhance mitochondrial pathway apoptosis when combined with cisplatin, a common chemotherapeutic agent .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored in various studies:

- Bacterial Inhibition : Research indicates that this compound demonstrates moderate activity against pathogens such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentration (MIC) values reported at 47.3 µM and 94.6 µM, respectively .

- Antifungal Activity : The compound has also been evaluated for antifungal properties against various fungal strains, contributing to its potential use in treating fungal infections.

Antiviral Potential

Recent investigations have highlighted the antiviral efficacy of this compound:

- SARS-CoV-2 Protease Inhibition : Docking studies have suggested that this compound may inhibit the protease of SARS-CoV-2, the virus responsible for COVID-19. Molecular dynamics simulations further support its potential as an antiviral agent .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Cytotoxicity Study : In a study published in the Journal of Antibiotics, researchers highlighted the selective cytotoxic effects of this compound on human cancer cells, suggesting its potential as a lead compound for anticancer drug development .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of this compound, demonstrating its effectiveness against resistant bacterial strains and proposing its use in clinical settings .

- Antiviral Research : Recent docking studies have placed emphasis on the antiviral applications of this compound against SARS-CoV-2, showcasing its relevance in current global health challenges .

Análisis De Reacciones Químicas

Acid-Catalyzed Methanolysis and Rearrangement

Chaetomugilin A undergoes structural rearrangement under acidic methanolysis conditions. Treatment with p-toluenesulfonic acid (p-TsOH) in methanol generates derivatives through lactone ring opening and subsequent modifications:

Mechanistic Insight :

-

The reaction proceeds via acid-catalyzed nucleophilic attack of methanol on the lactone carbonyl, leading to ring opening and formation of a methyl ester intermediate.

-

Stereochemical inversion at C-11 is observed under prolonged acidic conditions, producing 11-epithis compound .

Alkaline Degradation and Structural Elucidation

Alkaline hydrolysis of this compound provides critical insights into its stereochemistry:

Significance :

-

This reaction validates the absolute configuration of this compound’s aliphatic side chain, critical for structure-activity relationship studies .

Stability in Methanol

This compound demonstrates stability in methanol under non-acidic conditions:

| Condition | Observation | Implications | References |

|---|---|---|---|

| Storage in MeOH (≤7 days) | No decomposition observed | - Stability confirms that derivatives (e.g., seco-chaetomugilins) are not artifacts. |

Biological Derivatization

Enzymatic modifications during biosynthesis reveal additional reactivity:

| Enzyme System | Products | Key Findings | References |

|---|---|---|---|

| CazF (PKS) + CazE (acyltransferase) | Chaetoviridin A | - In vitro reconstitution shows sequential polyketide elongation and acyl transfer. |

Comparative Reactivity of Derivatives

Derivatives exhibit distinct cytotoxic profiles, highlighting structure-dependent bioactivity:

| Compound | Cytotoxicity (IC₅₀, μM) | Cell Lines Tested | References |

|---|---|---|---|

| Seco-chaetomugilin A | 38.6–53.6 | P388, HL-60, L1210, KB | |

| 11-Epithis compound | 66.7–88.9 | P388, HL-60 |

Propiedades

Fórmula molecular |

C23H27ClO7 |

|---|---|

Peso molecular |

450.9 g/mol |

Nombre IUPAC |

(1S,10S,12R,13R,14R,17R)-8-chloro-12-hydroxy-5-[(E,3R,4R)-4-hydroxy-3-methylpent-1-enyl]-10,13,14-trimethyl-4,11,15-trioxatetracyclo[8.7.0.02,7.012,17]heptadeca-2,5,7-triene-9,16-dione |

InChI |

InChI=1S/C23H27ClO7/c1-10(12(3)25)6-7-14-8-15-16(9-29-14)17-18-21(27)30-13(4)11(2)23(18,28)31-22(17,5)20(26)19(15)24/h6-13,17-18,25,28H,1-5H3/b7-6+/t10-,11-,12-,13-,17-,18+,22+,23-/m1/s1 |

Clave InChI |

LNHWUFUMZSBRBY-YELMBXGASA-N |

SMILES isomérico |

C[C@@H]1[C@H](OC(=O)[C@H]2[C@@]1(O[C@]3([C@@H]2C4=COC(=CC4=C(C3=O)Cl)/C=C/[C@@H](C)[C@@H](C)O)C)O)C |

SMILES canónico |

CC1C(OC(=O)C2C1(OC3(C2C4=COC(=CC4=C(C3=O)Cl)C=CC(C)C(C)O)C)O)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.